molecular formula C23H27F3N4O4 B14998957 N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-4-(trifluoromethoxy)benzamide

N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B14998957
M. Wt: 480.5 g/mol
InChI Key: XSJLXCGLYJXOOR-UHFFFAOYSA-N
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Description

N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE is a complex organic compound with a unique structure that includes a trifluoromethoxy group and multiple amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate substituted aniline and react it with a suitable isocyanate to form the urea derivative. This intermediate can then be further reacted with a trifluoromethoxy-substituted benzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethoxy group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.

    Industry: The compound could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE include other benzamide derivatives with different substituents. Examples include:

  • N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-METHOXYBENZAMIDE
  • N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-CHLOROBENZAMIDE

Uniqueness

The uniqueness of N-[3-METHYL-2-({[PROPYL(PROPYLCARBAMOYL)AMINO]CARBONYL}AMINO)PHENYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE lies in its trifluoromethoxy group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C23H27F3N4O4

Molecular Weight

480.5 g/mol

IUPAC Name

N-[3-methyl-2-[[propyl(propylcarbamoyl)carbamoyl]amino]phenyl]-4-(trifluoromethoxy)benzamide

InChI

InChI=1S/C23H27F3N4O4/c1-4-13-27-21(32)30(14-5-2)22(33)29-19-15(3)7-6-8-18(19)28-20(31)16-9-11-17(12-10-16)34-23(24,25)26/h6-12H,4-5,13-14H2,1-3H3,(H,27,32)(H,28,31)(H,29,33)

InChI Key

XSJLXCGLYJXOOR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(CCC)C(=O)NC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OC(F)(F)F)C

Origin of Product

United States

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